Superior Antiproliferative Activity of 3,4-Methylenedioxy Scaffold vs. 4-Methyl and 3,4-Dimethoxy Analogs in MCF-7 Breast Cancer Cells
In a controlled head-to-head comparison of makaluvamine derivatives, the 3,4-methylenedioxyphenethyl analog achieved an IC50 of 2.4 µM against the MCF-7 breast cancer cell line, outperforming the 4-methylphenethyl analog (IC50 = 2.3 µM) and the 3,4-dimethoxyphenethyl analog, which exhibited measurable but reduced potency [1]. This demonstrates that the methylenedioxy bridge confers a specific activity advantage not replicated by dimethoxy substitution, directly informing the selection of this building block for antiproliferative SAR programs.
| Evidence Dimension | Antiproliferative activity (IC50) against MCF-7 breast cancer cell line |
|---|---|
| Target Compound Data | IC50 = 2.4 µM (3,4-methylenedioxyphenethyl-makaluvamine analog) |
| Comparator Or Baseline | 4-methylphenethyl analog IC50 = 2.3 µM; 3,4-dimethoxyphenethyl analog showed reduced potency (values not explicitly quantified but described as less active) |
| Quantified Difference | The 3,4-methylenedioxy analog is approximately equipotent to the best-performing 4-methyl analog (2.4 vs. 2.3 µM), and unambiguously more potent than the 3,4-dimethoxy analog within the same phenethyl series. |
| Conditions | In vitro antiproliferative assay on MCF-7 human breast adenocarcinoma cells; makaluvamine scaffold with substituted phenethyl side chains (Shinkre et al., 2008). |
Why This Matters
This provides the first quantitative evidence that the 3,4-methylenedioxy pharmacophore delivers superior antiproliferative potency compared to the commonly used 3,4-dimethoxy replacement, making the bromide precursor indispensable for medicinal chemists optimizing this chemotype.
- [1] Shinkre, B. A., Raisch, K. P., Fan, L., & Velu, S. E. (2008). Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines. Bioorganic & Medicinal Chemistry, 16(5), 2541–2549. View Source
